Cyano(ethyl)propylamine
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C6H12N2 |
|---|---|
Molecular Weight |
112.17 g/mol |
IUPAC Name |
ethyl(propyl)cyanamide |
InChI |
InChI=1S/C6H12N2/c1-3-5-8(4-2)6-7/h3-5H2,1-2H3 |
InChI Key |
IBDVDHDQGIATOQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCN(CC)C#N |
Origin of Product |
United States |
Reaction Mechanisms and Pathways of Cyano Ethyl Propylamine
Nucleophilic Character of the Amine Functionality
The tertiary amine group in Cyano(ethyl)propylamine possesses a lone pair of electrons on the nitrogen atom, rendering it nucleophilic. This inherent nucleophilicity drives its participation in several key reaction types, including substitutions and additions.
Aliphatic amines readily undergo alkylation when treated with alkyl halides. As a tertiary amine, this compound can act as a nucleophile and react with alkyl halides in a process known as quaternization. This SN2 reaction results in the formation of a quaternary ammonium (B1175870) salt, where a fourth alkyl group attaches to the nitrogen, giving it a permanent positive charge.
Acylation reactions involve the introduction of an acyl group (R-C=O) into a molecule. While primary and secondary amines react with acylating agents like acid chlorides or anhydrides to form amides, tertiary amines cannot form amides due to the absence of a hydrogen atom on the nitrogen. Instead, they can react with acyl halides to form unstable acylammonium salts. These salts are highly reactive and can function as acyl transfer agents. Alternatively, the tertiary amine can act as a non-nucleophilic base or a catalyst in acylation reactions of other substances.
Table 1: Nucleophilic Reactions of the Amine Functionality
| Reaction Type | Reactant | Product Type | Mechanism Notes |
|---|---|---|---|
| Alkylation | Alkyl Halide (R-X) | Quaternary Ammonium Salt | The amine's lone pair attacks the electrophilic carbon of the alkyl halide (SN2 reaction). |
| Acylation | Acyl Halide (R-CO-Cl) | Acylammonium Salt (intermediate) | The amine attacks the carbonyl carbon of the acyl halide. The resulting salt is typically not isolated. |
Imine formation, which results in a compound containing a carbon-nitrogen double bond (C=N), occurs through the reaction of an aldehyde or ketone with a primary amine. libretexts.orgmasterorganicchemistry.com This condensation reaction involves the nucleophilic addition of the amine to the carbonyl carbon, followed by the elimination of a water molecule. lumenlearning.com A critical step in the mechanism is the removal of a proton from the nitrogen atom. libretexts.org
This compound is a tertiary amine, meaning its nitrogen atom is bonded to three carbon atoms and has no attached hydrogen atoms. Consequently, it cannot undergo the final deprotonation step required to form a stable imine. Therefore, this compound does not participate in imine formation reactions. chemistrysteps.com
Reactivity of the Nitrile Group in this compound
The nitrile group (-C≡N) is a versatile functional group characterized by a carbon-nitrogen triple bond. This group can undergo several transformations, most notably reduction to an amine or hydrolysis to a carboxylic acid derivative.
The reduction of nitriles is a primary method for synthesizing primary amines. organic-chemistry.org This transformation can be achieved through catalytic hydrogenation or with chemical reducing agents. The catalytic hydrogenation of the nitrile group in this compound yields N-ethyl-N-propylpropane-1,3-diamine. nih.govnih.gov
This reaction is typically carried out using hydrogen gas under pressure in the presence of a metal catalyst. acemap.info Common catalysts include Raney nickel, palladium, platinum, and rhodium. nih.govacemap.infogoogle.com The choice of catalyst and reaction conditions (e.g., solvent, temperature, pressure, and the presence of additives) is crucial for achieving high yield and selectivity, primarily to avoid the formation of secondary and tertiary amine byproducts. acemap.infochalmers.se For instance, conducting the hydrogenation in a solvent system containing ammonia (B1221849), such as methanolic ammonia, helps to suppress the formation of secondary amines. nih.gov
Table 2: Catalytic Systems for Nitrile Hydrogenation
| Catalyst | Reducing Agent | Typical Conditions | Product | Reference |
|---|---|---|---|---|
| Raney Nickel | H2 gas | 50 psi H2, 7N methanolic ammonia | Primary Amine | nih.gov |
| Palladium (on support) | H2 gas | Varies; often used with acidic additives to improve selectivity. | Primary Amine Salt | nih.gov |
| Rhodium | H2 gas | Low pressure (15-200 psig), two-phase solvent system. | Primary Amine | google.com |
| Lithium Aluminum Hydride (LiAlH4) | LiAlH4 | Anhydrous ether, followed by aqueous workup. | Primary Amine | quora.com |
The nitrile group can be hydrolyzed under either acidic or basic conditions. This reaction proceeds in two stages: the nitrile is first converted to an amide, which can then be further hydrolyzed to a carboxylic acid. chemistrysteps.comlumenlearning.comchemistrysteps.com
By carefully controlling the reaction conditions, such as using milder conditions, it is often possible to stop the hydrolysis at the amide stage. chemistrysteps.comlibretexts.org For this compound, partial hydrolysis would yield 3-(ethyl(propyl)amino)propanamide. More vigorous or prolonged exposure to acidic or basic aqueous conditions would lead to complete hydrolysis, forming 3-(ethyl(propyl)amino)propanoic acid. lumenlearning.com The acid-catalyzed mechanism typically involves protonation of the nitrile nitrogen, which increases the electrophilicity of the carbon, followed by nucleophilic attack by water. lumenlearning.com
Intramolecular Cyclization and Rearrangement Processes
Intramolecular reactions involve the interaction of two functional groups within the same molecule. In this compound, the amine and nitrile groups are separated by a flexible alkyl chain, which could potentially allow for cyclization under certain conditions.
While specific literature on the intramolecular cyclization of this compound is not prominent, the cyclization of related aminonitriles is a known process in organic synthesis. For example, base-catalyzed intramolecular cyclizations can occur, often involving the deprotonation of the carbon alpha to the nitrile group, creating a nucleophile that can attack another part of the molecule. mdpi.com Another possibility is a reductive cyclization, where a catalyst promotes both the reduction of the nitrile and a subsequent ring-forming reaction. rsc.org Such reactions are instrumental in synthesizing cyclic alkaloids and other heterocyclic compounds. The feasibility of such a cyclization for this compound would depend on the specific reagents and conditions employed, which would need to overcome the kinetic and thermodynamic barriers to form a small (five-membered) ring.
Radical-Mediated Reactions Involving this compound
No specific studies detailing the radical-mediated reactions of this compound were identified. Research in the broader field of organic chemistry indicates that the cyano group can participate in radical cascade reactions, acting as an acceptor. rsc.org This type of reaction allows for the construction of complex carbocyclic and heterocyclic structures. However, the substrate scope and specific conditions for such reactions involving 3-(ethyl(propyl)amino)propanenitrile have not been documented.
Similarly, while tertiary amines can undergo single-electron oxidation to form amine radical cations, which are versatile intermediates in synthesis, no literature specifically describes this pathway for this compound. beilstein-journals.org Without dedicated research, it is not possible to provide detailed findings, mechanisms, or data on the radical-mediated reactions of this compound.
Stereochemical Aspects of this compound Reactions
There is no available research on the stereochemical aspects of reactions involving this compound. The molecule itself is achiral and does not have a stereocenter. Stereochemical considerations would become relevant if the molecule were to react in a way that creates a new chiral center, for instance, through addition to the nitrile group or reaction at one of the alpha-carbons to the nitrogen.
While extensive research exists on the stereoselective synthesis and reactions of other classes of aminonitriles, such as α-aminonitriles (often via the Strecker reaction), this knowledge cannot be directly applied to 3-(ethyl(propyl)amino)propanenitrile, which is a β-aminonitrile. nih.gov The electronic and steric environment of the functional groups in this compound is substantially different, meaning its behavior in stereoselective reactions would be unique and requires specific investigation. In the absence of such studies, no scientifically accurate information can be provided on this topic.
Analytical and Spectroscopic Methodologies in Cyano Ethyl Propylamine Research
Chromatographic Separations for Purity Assessment
Information regarding established chromatographic methods, such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC), for the specific purpose of assessing the purity of Cyano(ethyl)propylamine is not available in the surveyed scientific literature. This includes a lack of information on validated methods, typical columns used, mobile phase compositions, and detection techniques.
Spectroscopic Characterization Techniques
Detailed spectroscopic data, which is crucial for the structural elucidation and characterization of chemical compounds, is not publicly available for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Specific ¹H and ¹³C NMR spectroscopic data, including chemical shifts, coupling constants, and the solvents used for the analysis of this compound, have not been reported in accessible literature.
Infrared (IR) Spectroscopy for Functional Group Identification
While general characteristic absorption bands for cyano and amine functional groups can be predicted, specific IR spectra for this compound, detailing the precise wavenumbers and intensities of its vibrational modes, are not available.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Detailed mass spectrometry data, including the molecular ion peak and specific fragmentation patterns for this compound, which would be essential for confirming its molecular weight and structure, are not documented in the available resources.
Advanced Analytical Techniques for Reaction Monitoring and By-product Identification
There is no information available in the scientific literature regarding the application of advanced analytical techniques to monitor the synthesis of this compound or to identify potential by-products formed during its production.
Advanced Research Directions and Broader Implications
Exploration of Novel Functional Group Transformations for Cyano(ethyl)propylamine
The dual functionality of this compound offers a rich platform for exploring a variety of chemical transformations. Research in this area focuses on selectively modifying one functional group while preserving the other, or engaging both in complex reaction cascades. The nitrile group is a primary target for transformation. It can be hydrolyzed under acidic or basic conditions to yield a carboxylic acid, or reduced using agents like lithium aluminum hydride to form a primary amine, converting the molecule into a diamine. studymind.co.uklibretexts.org The tertiary amine group can also undergo reactions, such as quaternization, to form ammonium (B1175870) salts.
Advanced research is directed towards developing novel catalytic systems that can achieve these transformations with higher selectivity and efficiency. For instance, chemo-selective catalysts could enable the reduction of the nitrile without affecting other parts of a larger molecule it might be incorporated into. Furthermore, the development of cascade reactions, where both the amine and nitrile functionalities participate in a sequential manner, provides a streamlined pathway to complex heterocyclic structures. researchgate.net
| Functional Group | Reaction Type | Reagents/Conditions | Resulting Functional Group |
|---|---|---|---|
| Nitrile (-CN) | Reduction | LiAlH₄ or Catalytic Hydrogenation (H₂/Catalyst) | Primary Amine (-CH₂NH₂) |
| Nitrile (-CN) | Hydrolysis (Acidic) | H₃O⁺, Heat | Carboxylic Acid (-COOH) |
| Nitrile (-CN) | Hydrolysis (Basic) | OH⁻, H₂O, Heat | Carboxylate Salt (-COO⁻) |
| Tertiary Amine (-N(Et)(Pr)) | Quaternization | Alkyl Halide (e.g., CH₃I) | Quaternary Ammonium Salt |
Development of Sustainable and Efficient Synthetic Routes
The synthesis of aminonitriles has traditionally relied on methods like the Strecker reaction, which often involves stoichiometric amounts of toxic cyanide reagents. nih.govorganic-chemistry.orgacs.org Modern chemical research is increasingly focused on developing "green" or sustainable synthetic routes that minimize waste, avoid hazardous substances, and improve energy efficiency. scielo.br
For this compound, this involves exploring catalytic methods that can replace classical stoichiometric approaches. For example, the synthesis could be achieved through a hydrocyanation reaction or a cyanoethylation of N-ethylpropylamine. Sustainable approaches would favor the use of non-toxic cyanide sources and recyclable catalysts. Recent advancements in the broader field of aminonitrile synthesis include the development of ammonium salt-catalyzed reactions that avoid the direct use of cyanide reagents, presenting a greener alternative to the Strecker reaction. nih.govacs.org Another strategy involves catalytic hydrogenation processes, which are noted for being clean production methods with high yield and minimal waste. google.com The goal is to design synthetic pathways with high atom economy, reducing the environmental impact and production costs.
| Approach | Typical Characteristics | Sustainability Considerations |
|---|---|---|
| Traditional Methods (e.g., Classical Strecker) | Use of stoichiometric, highly toxic cyanide salts (NaCN, KCN). wikipedia.org | High toxicity risk, significant waste generation. |
| Modern Catalytic Methods | Use of organocatalysts or transition metal catalysts; may use alternative cyanide sources (e.g., TMSCN). mdpi.com | Reduces catalyst loading, can improve selectivity, but may still use toxic reagents. |
| Green/Sustainable Routes | Avoids direct use of toxic cyanide reagents, employs recyclable catalysts, uses environmentally benign solvents, minimizes energy consumption. nih.govscielo.br | Significantly reduced environmental impact, enhanced safety profile. |
Application in Complex Molecule Synthesis
This compound serves as a valuable bifunctional building block in the synthesis of more complex molecules. Its structure contains both a nucleophilic tertiary amine and an electrophilic carbon in the nitrile group (after activation), allowing for a diverse range of synthetic applications. Aminonitriles are recognized as important structural motifs in bioactive molecules and are broadly useful as intermediates. nih.govacs.org
The compound can be used to introduce an N-ethyl-N-propyl-aminopropyl moiety into a larger molecular framework. Following its incorporation, the nitrile group can be transformed into other functionalities, such as an amine or a carboxylic acid, to enable further synthetic steps. studymind.co.uk This strategy is useful in medicinal chemistry for the preparation of novel pharmaceutical candidates. For instance, related simple amines like N-ethylpropylamine are used in the synthesis of neuraminidase inhibitors, and propionitrile (B127096) is a precursor for the drug flopropione. chemicalbook.comwikipedia.org Therefore, this compound could be a key intermediate for creating libraries of compounds for drug discovery, particularly in the synthesis of nitrogen-containing heterocycles or polyamines with potential biological activity.
Interstellar Chemistry Context: Formation of Related Nitriles and Amines in Astrophysical Environments
The study of simple organic molecules in astrophysical environments provides clues about the prebiotic chemistry of the universe. Nitriles and amines are two classes of molecules that have been detected in the interstellar medium (ISM), comets, and the atmospheres of planets like Titan. aanda.orgresearchgate.netdntb.gov.ua While this compound itself has not been detected in space, its constituent functional groups are part of a well-established interstellar chemical inventory.
Nitriles, such as acetonitrile (B52724) (CH₃CN), are commonly observed in star-forming regions. aanda.org It is hypothesized that amines can be formed in these environments through the hydrogenation of nitriles on the surfaces of icy dust grains. aanda.orgresearchgate.net Experiments and theoretical calculations suggest that while the hydrogenation of some nitriles to primary amines faces significant energy barriers, the pathway is considered a plausible formation route for amines in the cold, dense clouds of the ISM. aanda.org The presence of both nitriles and amines in these environments suggests that more complex molecules incorporating both functionalities could potentially form, making the study of compounds like this compound relevant to astrochemical research.
| Molecule Class | Example | Observed Location | Significance |
|---|---|---|---|
| Nitrile | Acetonitrile (CH₃CN) | Interstellar Medium, Comets | Commonly detected organic molecule; potential precursor to amines. aanda.org |
| Amine | Methylamine (CH₃NH₂) | Interstellar Medium | One of the few simple amines identified in the ISM. researchgate.net |
| Isonitrile | Methyl isocyanide (CH₃NC) | Interstellar Medium | Isomer of acetonitrile; its hydrogenation is studied as a potential amine formation route. aanda.orgresearchgate.net |
Future Perspectives in this compound Research
Future research on this compound is likely to advance on several fronts. A primary challenge and opportunity lies in the development of catalytic asymmetric synthesis methods. westlake.edu.cn Since many bioactive molecules are chiral, creating stereoselective synthetic routes to derivatives of this compound would significantly enhance its utility as a building block in pharmaceutical chemistry.
Further exploration of its reaction chemistry will continue to yield novel synthetic methodologies. The development of new catalysts could unlock previously inaccessible transformations or allow for reactions to be performed under milder, more sustainable conditions. acs.org As a versatile chemical intermediate, its potential applications could expand beyond pharmaceuticals into materials science, for example, as a monomer for specialized polymers or as a component in functional organic materials.
Finally, as analytical techniques in astrophysics become more sensitive, the potential for detecting more complex aminonitriles in interstellar space remains an exciting possibility. Continued research into the formation and reactivity of such molecules in simulated interstellar conditions will be crucial for interpreting future astronomical observations and understanding the origins of molecular complexity in the universe.
Q & A
Q. What are the recommended synthetic pathways for Cyano(ethyl)propylamine, and how can purity be optimized?
this compound can be synthesized via nucleophilic substitution or reductive amination, leveraging precursors like acrylonitrile and propylamine derivatives. Key steps include:
- Nucleophilic substitution : Reacting cyanoethyl bromide with propylamine in anhydrous solvents (e.g., THF) under nitrogen atmosphere.
- Purification : Use fractional distillation or column chromatography to isolate the product. Purity (>98%) can be confirmed via gas chromatography (GC) or HPLC.
- Critical factors : Control reaction temperature (0–5°C for exothermic steps) and moisture levels to avoid side reactions. Reference protocols for propylamine modifications in polymer brushes and mass spectrometry validation .
Q. Which spectroscopic and chromatographic techniques are most reliable for structural characterization?
- NMR spectroscopy : ¹H/¹³C NMR to confirm the cyano group (δ ~2.5–3.5 ppm for adjacent CH₂) and amine protons (δ ~1.0–2.0 ppm).
- Mass spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns, as demonstrated for ethyl propylamine analogs .
- FTIR : Peaks at ~2240 cm⁻¹ (C≡N stretch) and ~3300 cm⁻¹ (N-H stretch). Cross-validate results with X-ray crystallography if single crystals are obtainable, as shown for structurally similar amines .
Q. What are the key stability considerations for this compound during storage and handling?
- Moisture sensitivity : Store under inert gas (argon) in sealed containers due to potential hydrolysis of the nitrile group.
- Thermal stability : Conduct differential scanning calorimetry (DSC) to identify decomposition thresholds (>150°C typical for nitriles).
- Light sensitivity : Use amber glassware to prevent photodegradation. Reference safety protocols for analogous amines (e.g., diisopropylamine) .
Advanced Research Questions
Q. How can experimental designs be optimized to study this compound’s reactivity in polymer functionalization?
- Controlled grafting : Use surface-initiated ATRP (SI-ATRP) to immobilize the amine on polymer brushes, followed by post-polymerization modification (e.g., cyano group reduction). Monitor grafting density via XPS depth profiling, as demonstrated for propylamine-modified PGMA brushes .
- Variables : Adjust reaction time, temperature, and monomer concentration to study diffusion kinetics. Replicate experiments ≥3 times to ensure statistical significance .
Q. How do contradictory reports on this compound’s electrophilic reactivity arise, and how can they be resolved?
Discrepancies often stem from solvent polarity, nucleophile strength, or competing pathways (e.g., elimination vs. substitution). Strategies include:
- Systematic controls : Compare reactions in polar aprotic (DMF) vs. protic (ethanol) solvents.
- Kinetic studies : Use stopped-flow spectroscopy to track intermediate formation.
- Computational modeling : Apply DFT calculations to predict transition states, referencing unimolecular decay kinetics in amines .
Q. What methodologies enable the study of this compound’s role in coordination chemistry or catalytic systems?
- Ligand synthesis : React with transition metals (e.g., Cu²⁺, Pd⁰) to form complexes. Characterize via UV-vis (d-d transitions) and cyclic voltammetry.
- Catalytic screening : Test in cross-coupling reactions (e.g., Suzuki-Miyaura). Compare turnover frequencies (TOF) with other amine ligands.
- Data interpretation : Use Arrhenius plots to correlate activation energy with ligand structure, adhering to quasi-equilibrium theory frameworks .
Q. How can researchers investigate this compound’s potential neuropharmacological activity?
- In vitro assays : Screen for monoamine oxidase (MAO) inhibition or receptor binding (e.g., serotonin receptors) using radioligand displacement assays.
- Metabolic stability : Incubate with liver microsomes and analyze metabolites via LC-MS/MS.
- Ethical compliance : Follow institutional review board (IRB) protocols for preliminary toxicity studies .
Methodological Best Practices
- Replicability : Document all experimental parameters (solvent purity, catalyst loading) to enable independent validation .
- Data analysis : Use multivariate statistics (ANOVA, PCA) to distinguish signal from noise in spectral datasets .
- Safety : Adopt fume hood protocols and hazard assessments as outlined for diisopropylamine .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
